molecular formula C10H14N2 B3364781 2-(2-Pyrrolidinyl)aniline CAS No. 1185193-49-0

2-(2-Pyrrolidinyl)aniline

Cat. No.: B3364781
CAS No.: 1185193-49-0
M. Wt: 162.23 g/mol
InChI Key: XSPKIWDYMHSNDF-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidinyl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidinyl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with a pyrrolidine derivative in the presence of a suitable catalyst . Another approach involves the reduction of nitroarenes followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The nitration of benzene derivatives followed by catalytic hydrogenation is a widely used method . Additionally, palladium-catalyzed amination reactions are also employed for efficient large-scale synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-pyrrolidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKIWDYMHSNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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